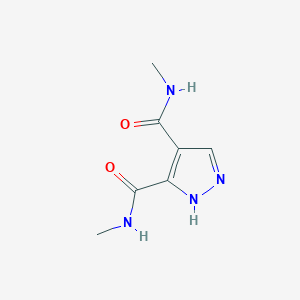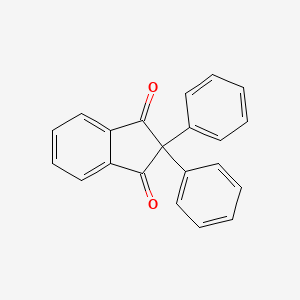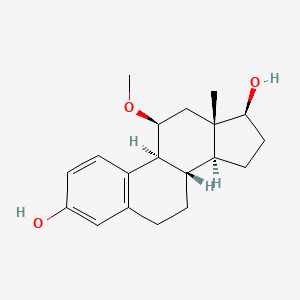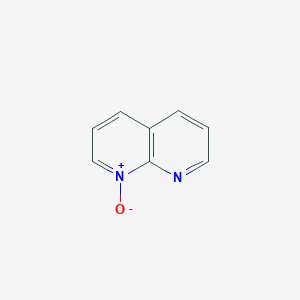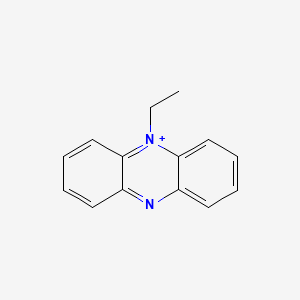
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin is a chemical compound known for its unique structure and properties It contains a dithiohydantoin core substituted with a hydroxy and chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the dithiohydantoin ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of 5-(2-oxo-5-chlorophenyl)dithiohydantoin
Reduction: Formation of 5-(2-hydroxyphenyl)dithiohydantoin
Substitution: Formation of 5-(2-hydroxy-5-methoxyphenyl)dithiohydantoin
Applications De Recherche Scientifique
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin involves its interaction with specific molecular targets and pathways. The hydroxy and chlorophenyl groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Hydroxyphenyl)dithiohydantoin
- 5-(2-Hydroxy-5-methoxyphenyl)dithiohydantoin
- 5-(2-Hydroxy-4-chlorophenyl)dithiohydantoin
Uniqueness
5-(2-Hydroxy-5-chlorophenyl)dithiohydantoin stands out due to the presence of both hydroxy and chlorophenyl groups, which confer unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a compound of significant interest for further research and development.
Propriétés
Numéro CAS |
22054-49-5 |
|---|---|
Formule moléculaire |
C9H7ClN2OS2 |
Poids moléculaire |
258.8 g/mol |
Nom IUPAC |
5-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dithione |
InChI |
InChI=1S/C9H7ClN2OS2/c10-4-1-2-6(13)5(3-4)7-8(14)12-9(15)11-7/h1-3,7,13H,(H2,11,12,14,15) |
Clé InChI |
OQGQEMZNZVWHTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2C(=S)NC(=S)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


